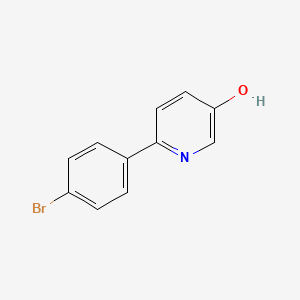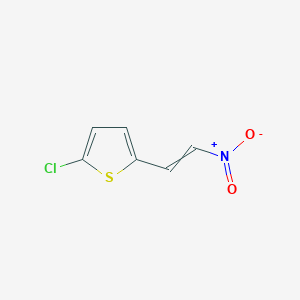
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom, a chlorine atom, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Triazine Ring Formation: The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to isoquinoline or reduced to more saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: More saturated tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use in pesticides or herbicides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
Agrochemicals: It may inhibit specific pathways in pests or weeds, leading to their control.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other materials.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-(4-chloro-1,3,5-triazin-2-yl)isoquinoline: Lacks the tetrahydroisoquinoline core.
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
6-Bromo-2-(1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
Uniqueness
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both bromine and chlorine atoms along with the triazine ring, which can impart specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H10BrClN4 |
|---|---|
Peso molecular |
325.59 g/mol |
Nombre IUPAC |
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H10BrClN4/c13-10-2-1-9-6-18(4-3-8(9)5-10)12-16-7-15-11(14)17-12/h1-2,5,7H,3-4,6H2 |
Clave InChI |
TVHGFVPBWDRPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=C2)Br)C3=NC(=NC=N3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8595428.png)

![benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate](/img/structure/B8595438.png)




![3,7-Dibromothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8595494.png)





